2-[(1-{Thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
2-[(1-thieno[2,3-d]pyrimidin-4-ylazetidin-3-yl)methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c20-12-2-1-4-17-19(12)8-10-6-18(7-10)13-11-3-5-21-14(11)16-9-15-13/h1-5,9-10H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUKJEAYUBALJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C3C=CSC3=NC=N2)CN4C(=O)C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(1-{Thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and vascular biology. This article synthesizes various studies to elucidate its biological activity, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 299.35 g/mol. The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities, particularly as kinase inhibitors.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anti-cancer agent , particularly through its inhibitory effects on various protein kinases involved in cancer progression.
-
VEGFR-2 Inhibition :
- A study reported that derivatives of thieno[2,3-d]pyrimidine exhibited potent inhibitory activities against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer therapy. The compound's analogs showed IC50 values in the low nanomolar range, indicating strong inhibition capabilities against this receptor .
- PI3K Inhibition :
The mechanisms through which this compound exerts its biological effects include:
- Molecular Docking Studies : These studies suggest that the compound binds effectively to the active sites of VEGFR-2 and PI3K isoforms, facilitating competitive inhibition and disrupting downstream signaling pathways critical for tumor growth and angiogenesis .
- Cell Line Studies : In vitro studies on various cancer cell lines have shown that the compound induces apoptosis and inhibits cell proliferation by targeting specific signaling pathways associated with cancer cell survival .
Case Studies
Several case studies have been documented regarding the biological activity of thieno[2,3-d]pyrimidine derivatives:
| Study | Compound Tested | Biological Target | IC50 (nM) | Results |
|---|---|---|---|---|
| 1 | Thieno Derivative A | VEGFR-2 | 5 | Potent inhibition observed |
| 2 | Thieno Derivative B | PI3Kβ | 72% | Significant cytotoxicity against T-47D |
| 3 | Thieno Derivative C | PI3Kγ | 84% | High efficacy in multiple cancer lines |
Scientific Research Applications
Biological Activities
Research indicates that thienopyrimidine derivatives exhibit a wide range of biological activities, including:
- Anticancer Activity : Compounds similar to thienopyrimidines have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. Studies have highlighted their potential as anticancer agents through various mechanisms, including inhibition of cell proliferation and modulation of signaling pathways .
- Antiviral Properties : Thienopyrimidine derivatives have been investigated for their antiviral effects, particularly against viral infections such as HIV and hepatitis C. Their mechanism often involves interference with viral replication processes .
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties, making it a candidate for treating conditions like arthritis and other inflammatory disorders. Research has shown that thienopyrimidine derivatives can inhibit pro-inflammatory cytokines and enzymes .
Synthesis and Characterization
The synthesis of 2-[(1-{Thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .
Case Studies
- Anticancer Study : A study conducted on thienopyrimidine derivatives demonstrated significant cytotoxicity against various cancer cell lines. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, showing IC50 values in the micromolar range. This suggests that modifications to the thienopyrimidine structure can enhance anticancer activity .
- Anti-inflammatory Research : In a preclinical model of inflammation, the compound was administered to mice with induced paw edema. Results indicated a significant reduction in swelling compared to control groups, suggesting its potential use as an anti-inflammatory agent .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable pharmacokinetic properties; however, detailed toxicological assessments are necessary to evaluate safety profiles before clinical trials .
Comparison with Similar Compounds
Key Observations :
- Azetidine vs. Diazepane/Piperazine : The target compound’s azetidine linker likely reduces steric hindrance and improves metabolic stability compared to six- or seven-membered rings (e.g., diazepane in or piperazine in ).
- Dihydropyridazinone vs. Triazole: The dihydropyridazinone moiety offers distinct hydrogen-bonding interactions compared to triazole rings, which are known for click chemistry applications and metal coordination .
Key Observations :
- The target compound’s synthesis may require regioselective functionalization of the azetidine ring, a challenge noted in azetidine chemistry due to ring strain .
- Thienopyrimidine derivatives often employ cyclocondensation reactions, as seen in , but linker modifications (e.g., methylene groups) demand tailored reagents .
Pharmacological Activity
Key Observations :
- The dihydropyridazinone group may enhance kinase-binding affinity due to its planar structure and hydrogen-bonding capacity, similar to pyridazinone-based kinase inhibitors .
- Azetidine-containing compounds often exhibit improved CNS penetration compared to bulkier analogs, though this remains untested for the target compound .
Physicochemical Properties
Key Observations :
- The target compound’s moderate solubility aligns with thienopyrimidine derivatives but may require formulation optimization for in vivo efficacy .
- Higher logP values suggest improved membrane permeability compared to polar pyrido[2,3-d]pyrimidin-4-ones .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-[(1-{Thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one, and how can reaction yields be improved?
- Methodology:
- Thieno[2,3-d]pyrimidin-4-one synthesis (core intermediate): Use formic acid reflux with 2-amino-thiophene derivatives (e.g., 2-amino-4-phenylthiophene-3-carbonitrile) for 16–18 hours to cyclize into thienopyrimidinone scaffolds . Yield optimization may require inert atmospheres (N₂/Ar) to prevent oxidation .
- Azetidine coupling: Introduce the azetidine moiety via nucleophilic substitution or cross-coupling reactions (e.g., Buchwald–Hartwig amination) under catalytic Pd conditions. Monitor regioselectivity using HPLC-MS .
- Pyridazinone assembly: React the azetidine-thienopyrimidine intermediate with hydrazine derivatives under controlled pH (6.5–7.0) to form the dihydropyridazin-3-one ring .
Q. How can structural confirmation of the compound and its intermediates be achieved?
- Methodology:
- X-ray crystallography: Resolve ambiguous NOE signals in NMR by growing single crystals (e.g., using slow evaporation in ethanol/water mixtures) and analyzing with SHELX programs for refinement .
- Spectroscopic techniques: Use ¹H/¹³C NMR (δ 6.5–8.5 ppm for aromatic protons), IR (C=O stretch at ~1680 cm⁻¹), and HRMS (mass accuracy < 2 ppm) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodology:
- Kinase inhibition assays: Test against tyrosine kinases (e.g., EGFR, VEGFR) due to structural similarity to known thienopyrimidine inhibitors. Use fluorescence polarization (FP) or TR-FRET assays .
- Cytotoxicity profiling: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations using nonlinear regression .
Advanced Research Questions
Q. How can regioselectivity challenges in thienopyrimidine functionalization be addressed during synthesis?
- Methodology:
- Computational modeling: Use DFT calculations (e.g., Gaussian 09) to predict reactive sites on the thienopyrimidine core. Compare with experimental results from Vilsmeier–Haack reactions (POCl₃/DMF at 70°C) .
- Directed metalation: Employ LDA (lithium diisopropylamide) at −78°C to selectively deprotonate the C5 position of thienopyrimidine, followed by quenching with electrophiles .
Q. How should contradictory spectral data (e.g., NMR vs. XRD) be resolved for this compound?
- Methodology:
- Dynamic effects analysis: Investigate tautomerism or conformational flexibility via variable-temperature NMR (VT-NMR) in DMSO-d₆. Compare with XRD-derived bond lengths/angles .
- Synchrotron XRD: Collect high-resolution data (λ = 0.7–1.0 Å) to resolve disorder in the azetidine-methyl group .
Q. What strategies can mitigate off-target effects in biological studies?
- Methodology:
- Proteome-wide profiling: Use thermal shift assays (TSA) to identify non-target protein interactions. Validate with siRNA knockdowns .
- Metabolite identification: Incubate the compound with liver microsomes (e.g., human CYP3A4) and analyze metabolites via LC-QTOF-MS to predict toxicity .
Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?
- Methodology:
- Analog library synthesis: Modify substituents on the azetidine (e.g., 3-fluorophenyl vs. 3-trifluoromethyl) and pyridazinone rings. Use parallel synthesis in 96-well plates .
- 3D-QSAR modeling: Generate CoMFA/CoMSIA models with SYBYL-X to correlate steric/electronic features with kinase inhibition data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
